Ácido 5-piridoxico

Descripción general

Descripción

5-Pyridoxic acid (5PA), also known as pyridoxine acid, is a metabolite of vitamin B6. It is a small molecule that is involved in many biochemical processes in the body. In recent years, 5PA has gained attention due to its potential therapeutic applications in various diseases.

Aplicaciones Científicas De Investigación

Función en el metabolismo de la vitamina B6

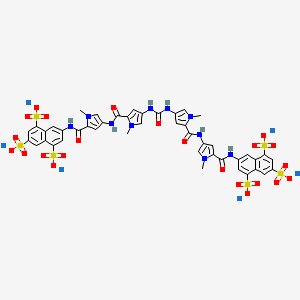

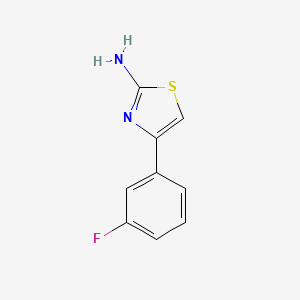

El ácido 5-piridoxico es un producto catabólico de la vitamina B6 {svg_1}. La vitamina B6 es un término genérico que abarca seis compuestos de piridina interconvertibles, incluyendo piridoxina (PN), piridoxamina (PM), piridoxal (PL) y sus formas 5′-fosforiladas {svg_2}. Estos compuestos son nutrientes esenciales para todos los organismos vivos, pero solo los microorganismos y las plantas pueden llevar a cabo la síntesis de novo de esta vitamina {svg_3}.

Indicador de la ingesta de vitamina B6

La presencia de ácido 5-piridoxico se ha descubierto en individuos humanos bajo el consumo de grandes cantidades de vitamina B6 {svg_4}. Esto sugiere que el ácido 5-piridoxico podría utilizarse potencialmente como un indicador de la ingesta de vitamina B6.

Participación en reacciones enzimáticas

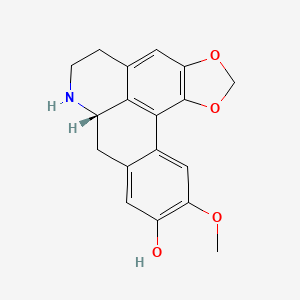

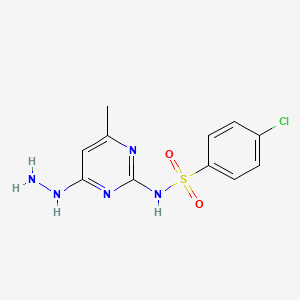

El piridoxal 5′-fosfato (PLP), uno de los compuestos de la vitamina B6, sirve como cofactor para más de 140 reacciones enzimáticas, principalmente asociadas con la síntesis, degradación e interconversión de aminoácidos y el metabolismo de neurotransmisores {svg_5}. Como producto catabólico de la vitamina B6, el ácido 5-piridoxico podría estar indirectamente involucrado en estas reacciones enzimáticas.

Función en la síntesis de neurotransmisores

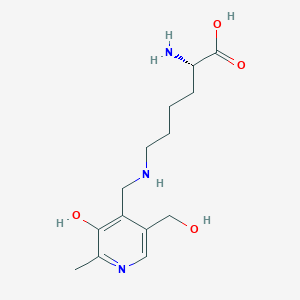

El PLP es necesario como coenzima para la síntesis de varios neurotransmisores, incluyendo D-serina, D-aspartato, L-glutamato, glicina, ácido γ-aminobutírico (GABA), serotonina, epinefrina, norepinefrina, histamina y dopamina {svg_6}. Dada su conexión con la vitamina B6, el ácido 5-piridoxico podría potencialmente desempeñar un papel en la síntesis de neurotransmisores.

Asociación con neuropatías

Las condiciones que conducen a un aumento en los niveles de PLP, como las condiciones genéticas y dietéticas, se sabe que causan neuropatías motoras y sensoriales {svg_7}. Como el ácido 5-piridoxico está relacionado con el metabolismo de la vitamina B6, podría estar asociado con estas neuropatías.

Implicación en encefalopatías epilépticas

La deficiencia de PLP en la célula está implicada en varias enfermedades, el ejemplo más notable de las cuales son las encefalopatías epilépticas dependientes de la vitamina B6 {svg_8}. Dado su papel en el metabolismo de la vitamina B6, el ácido 5-piridoxico podría estar potencialmente implicado en estas condiciones.

Asociación con el riesgo de cáncer colorrectal

Un estudio encontró que el PLP sérico y la suma de PLP y PL estaban inversamente asociados con el riesgo de cáncer colorrectal, mientras que PAr (la relación de ácido 4-piridoxico sobre la suma de PLP y PL) estaba positivamente asociado con el riesgo de cáncer colorrectal {svg_9}. Esto sugiere un posible papel del ácido 5-piridoxico en el riesgo de cáncer colorrectal.

Posible función en la inflamación y el estrés oxidativo

La asociación positiva de PAr con el riesgo de cáncer colorrectal sugirió el posible papel de la inflamación y el estrés oxidativo en la carcinogénesis colorrectal {svg_10}. Como el ácido 5-piridoxico es parte de la relación PAr, podría estar involucrado en la inflamación y el estrés oxidativo.

Direcciones Futuras

: Xu, J., Clare, C. E., Brassington, A. H., Sinclair, K. D., & Barrett, D. A. (2020). Comprehensive and quantitative profiling of B vitamins and related compounds in the mammalian liver. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences, 1136, 121884. Read more

Mecanismo De Acción

Target of Action

5-Pyridoxic acid, also known as Pyridoxal 5’-phosphate (PLP), is the active form of vitamin B6 . It serves as a coenzyme in more than 140 enzyme reactions in amino acid, glucose, and lipid metabolism . It plays a pivotal role in biochemical processes including transamination, decarboxylation, and glycogen phosphorylase activity .

Mode of Action

5-Pyridoxic acid is converted to pyridoxal 5’-phosphate in the body, which is an important coenzyme for the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid . It is involved in the metabolism of proteins, lipids, and carbohydrates, and in processes essential for the synthesis or metabolism of hemoglobin, neurotransmitters, nucleic acids, one-carbon units, immunomodulatory metabolites .

Biochemical Pathways

5-Pyridoxic acid affects various biochemical pathways. It serves as a cofactor for more than 140 enzymatic reactions, mainly associated with synthesis, degradation, and interconversion of amino acids and neurotransmitter metabolism . PLP-dependent enzymes are also involved in various physiological processes, including biologically active amine biosynthesis, lipid metabolism, heme synthesis, nucleic acid synthesis, protein and polyamine synthesis, and several other metabolic pathways .

Pharmacokinetics

The absorption of 5-Pyridoxic acid involves its dephosphorylation catalyzed by a membrane-bound alkaline phosphatase . Those products and nonphosphorylated forms in the digestive tract are absorbed by diffusion, which is driven by trapping of the vitamin as 5′-phosphates through the action of phosphorylation (by a pyridoxal kinase) in the jejunal mucosa . Pyridoxine is mainly metabolized to 4-pyridoxic acid, an inactive compound, formed by the action of hepatic aldehyde oxidase on free pyridoxal .

Result of Action

5-Pyridoxic acid plays a critical role in both the innate and adaptive immune responses . A variety of disease conditions have repeatedly been found to be associated with low levels of plasma PLP, including rheumatoid arthritis (RA), inflammatory bowel disease (IBD), cardiovascular disease, deep vein thrombosis, diabetes, and cancer . An inverse relationship has been found between the inflammatory marker C-reactive protein (CRP) and plasma PLP status .

Action Environment

The action of 5-Pyridoxic acid can be influenced by environmental factors. For instance, most of the extemporaneously prepared liquids from dietary supplements were found to be stable at room temperature (protected from light) after 24 hours but unstable after 4 hours when exposed to light . A key photodegradation product of PLP in water was confirmed as 4-pyridoxic acid 5′-phosphate (PAP) . Therefore, proper storage of aqueous PLP is crucial for maintaining its stability and efficacy .

Propiedades

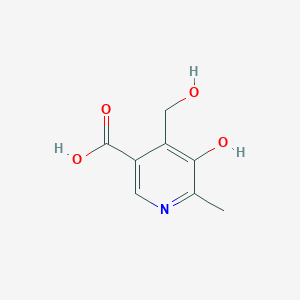

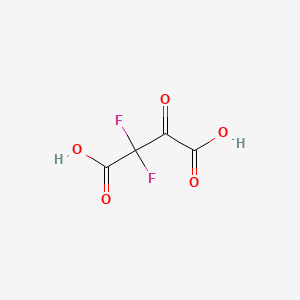

IUPAC Name |

5-hydroxy-4-(hydroxymethyl)-6-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-4-7(11)6(3-10)5(2-9-4)8(12)13/h2,10-11H,3H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZTVPVXKYQRJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501177128 | |

| Record name | 5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501177128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524-07-2 | |

| Record name | 5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Pyridoxic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501177128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-PYRIDOXIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RDF4ZG9Z7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Chlorophenyl)hydrazo]-5-methyl-3-pyrazolone](/img/structure/B1208451.png)

![(1S,3R,4R,5R)-3,4-Bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B1208458.png)

![2,2,4-trimethyl-6-[1-(2,2,4-trimethyl-1H-quinolin-6-yl)ethyl]-1H-quinoline](/img/structure/B1208459.png)

![(1R,3R)-7-[2-(hydroxymethyl)-4,5-dimethoxynaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B1208460.png)